molecular formula C21H21N3O3S2 B2925975 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-46-8

2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2925975
CAS No.: 942004-46-8
M. Wt: 427.54
InChI Key: IYVUKABZHOYVKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a heterocyclic compound featuring a tetrahydrobenzo[d]thiazole core substituted with a 4-methoxybenzamido group and a thiophen-2-ylmethyl carboxamide moiety. This structure combines the rigidity of the benzo[d]thiazole scaffold with the electronic effects of methoxy and thiophene substituents, which are known to enhance pharmacokinetic properties and target binding in medicinal chemistry . The compound’s synthesis typically involves multi-step protocols, including amide coupling reactions and cyclization steps, as evidenced by analogous compounds in the literature .

Properties

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-27-14-9-7-13(8-10-14)19(25)24-21-23-18-16(5-2-6-17(18)29-21)20(26)22-12-15-4-3-11-28-15/h3-4,7-11,16H,2,5-6,12H2,1H3,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVUKABZHOYVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide (CAS Number: 942004-46-8) has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H21_{21}N3_{3}O3_{3}S2_{2}
  • Molecular Weight : 427.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to This compound . These compounds are part of a broader class of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) that have shown promising results in inhibiting cancer cell proliferation.

The primary mechanism through which these compounds exert their anticancer effects involves the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest in the G(2)/M phase and subsequently induces apoptosis in cancer cells. The ability to bind to the colchicine-binding site on tubulin has been demonstrated, which is crucial for their cytotoxic activity .

In Vitro Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • SMART compounds have shown significant cytotoxicity in vitro against various cancer cell lines, including melanoma and prostate cancer. The IC50_{50} values were reported in the low nanomolar range, indicating potent activity .
    • A study indicated that modifications in substituents at the 4-position of the aryl ring enhanced the anticancer efficacy compared to earlier lead compounds .
  • Mechanistic Insights :
    • The mechanism involved in their action includes microtubule destabilization and induction of apoptosis through caspase activation .

In Vivo Studies

  • Xenograft Models :
    • In vivo efficacy was tested using human prostate (PC-3) and melanoma (A375) xenograft models. Treatment with SMART compounds resulted in tumor growth inhibition with %T/C values ranging from 4% to 30% .
    • Notably, these compounds demonstrated effectiveness against multidrug-resistant (MDR) cancer cells, showcasing their potential to overcome common resistance mechanisms associated with traditional chemotherapeutics .

Data Table: Summary of Biological Activity

Compound NameCAS NumberTarget Cancer TypeIC50_{50} (nM)Mechanism of ActionIn Vivo Efficacy (%)
SMART-HNot specifiedProstate Cancer<10Inhibition of tubulin polymerization30
SMART-FNot specifiedMelanoma<20Induction of apoptosis25
SMART-OHNot specifiedVarious<15Microtubule destabilization20

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Molecular Weight Key References
2-(4-Methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide Tetrahydrobenzo[d]thiazole 4-Methoxybenzamido, thiophen-2-ylmethyl ~443.5 g/mol
N-(2-Chlorophenyl)methyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide Tetrahydrobenzo[d]thiazole 4-Methoxybenzamido, 2-chlorophenylmethyl ~466.0 g/mol
2-Benzamido-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide Tetrahydrobenzo[d]thiazole Benzamido, 3-methoxyphenethyl ~437.5 g/mol
2-Phenyl-N-(3,4,5-trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide 4,5-Dihydrothiazole Phenyl, 3,4,5-trimethoxyphenyl ~398.4 g/mol
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-hydrazinyl acetamide Tetrahydrobenzo[b]thiophene Cyano, hydrazinyl acetamide ~305.4 g/mol

Key Observations :

Key Observations :

  • The target compound’s 4-methoxybenzamido group is analogous to trimethoxyphenyl substituents in dihydrothiazole derivatives (), both contributing to enhanced interactions with hydrophobic enzyme pockets.
  • Thiophene-containing derivatives (e.g., ) exhibit superior pharmacokinetic profiles compared to chlorophenyl or methoxyphenethyl analogues due to improved metabolic stability.

Key Observations :

  • The target compound’s synthesis shares similarities with pyridinylthiazole carboxamides () in using carboxamide coupling reagents (e.g., EDCI/HOBt).
  • Fluorophenyl-substituted analogues () achieve higher yields due to optimized cyclization conditions, whereas triazole-thiones () require stringent pH control during S-alkylation.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(4-methoxybenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Amide coupling : Use coupling agents like EDCI/HOBt to link the tetrahydrobenzo[d]thiazole core with the 4-methoxybenzamido and thiophen-2-ylmethyl groups .
  • Cyclization : Thiazole ring formation may require refluxing with reagents such as sodium azide or copper iodide under nitrogen to prevent oxidation .
  • Purification : Column chromatography or recrystallization in ethanol-water mixtures ensures >95% purity, confirmed by HPLC .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks by comparing with analogous thiazole derivatives (e.g., δ ~7.8 ppm for thiophene protons, δ ~3.8 ppm for methoxy groups) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H]+ or [M−H]− ions; deviations >0.1 Da suggest impurities .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and thiazole ring vibrations (C-S at ~680 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in biological activity data for thiazole derivatives be systematically addressed?

  • Methodological Answer :

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to minimize variability .
  • Structural Modifications : Compare activity of analogs (e.g., replacing thiophene with pyrimidine) to isolate pharmacophoric elements .
  • Computational Modeling : Perform molecular docking to predict binding affinities against targets like tubulin or kinases, validating with SPR or ITC .

Q. What strategies are effective for optimizing reaction yields in multi-step syntheses of thiazole derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C or CuI for coupling steps; yields improve from 57% to 75% with optimized catalysts .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side-product formation .
  • Temperature Control : Maintain reflux at 80–100°C for cyclization; higher temperatures degrade thiophene substituents .

Q. How can stereochemical outcomes be controlled during the synthesis of tetrahydrobenzo[d]thiazole derivatives?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (S)-proline to induce enantioselectivity in thiazolidine ring formation .
  • Chiral HPLC : Separate diastereomers (e.g., 4R vs. 4S isomers) using columns like Chiralpak AD-H .
  • Crystallography : Confirm absolute configuration via X-ray diffraction of single crystals grown in ethyl acetate/hexane .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting solubility data for thiazole-based compounds?

  • Methodological Answer :

  • Solvent Polarity Tests : Compare solubility in DMSO (high) vs. water (low); logP values >3 indicate lipophilicity .
  • pH-Dependent Studies : Protonation of the carboxamide group (pKa ~4.5) enhances aqueous solubility at acidic pH .
  • Co-solvent Systems : Use PEG-400/water mixtures to improve bioavailability for in vivo assays .

Q. What analytical approaches resolve inconsistencies in melting point reports for structurally similar compounds?

  • Methodological Answer :

  • DSC/TGA : Differential scanning calorimetry identifies polymorphs (e.g., Form I melts at 147°C vs. Form II at 139°C) .
  • Recrystallization : Slow cooling in ethanol yields pure crystals with reproducible melting points (e.g., 121–123°C for compound 4a) .

Biological Evaluation

Q. What in vitro assays are most suitable for preliminary screening of anticancer activity in thiazole derivatives?

  • Methodological Answer :

  • MTT Assay : Test cytotoxicity against HeLa or MCF-7 cells (IC50 <10 µM indicates potency) .
  • Cell Cycle Analysis : Flow cytometry (PI staining) identifies G2/M arrest, a hallmark of tubulin-targeting agents .
  • Western Blotting : Detect apoptosis markers (e.g., caspase-3 cleavage) to confirm mechanism .

Structure-Activity Relationship (SAR) Studies

Q. Which substituent modifications on the thiophen-2-ylmethyl group enhance target selectivity?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Introduce -CF3 or -NO2 to improve binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Heterocycle Replacement : Substitute thiophene with pyridine or furan to modulate π-π stacking interactions .

Tables of Key Data

Compound Yield (%) Melting Point (°C) Biological Activity (IC50, µM)
Analog 4a 98.7121–1232.8 (MCF-7)
Analog 66 75147–1495.1 (HeLa)
Analog 8b 89.7157–1581.4 (HT-29)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.